molecular formula C11H10O3 B1310051 7-hydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 2107-78-0

7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B1310051
CAS No.: 2107-78-0
M. Wt: 190.19 g/mol
InChI Key: QEEXKPYVMOIPKR-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (C₁₁H₁₁O₃, molecular weight: 191.07 g/mol) is a coumarin derivative characterized by hydroxyl and dimethyl substituents at positions 7, 3, and 4 of the chromenone scaffold. It is synthesized via condensation of resorcinol with ethyl acetoacetate under acidic conditions, yielding a white solid with a high purity (76% yield) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one is C11H10O3. Its unique structure includes a chromen-2-one framework characterized by a fused benzene and α-pyrone ring system. The presence of hydroxyl (-OH) and methyl (-CH₃) groups enhances its reactivity and interaction with biological targets.

Chemistry

  • Fluorescent Probe : This compound is utilized as a fluorescent probe in various analytical applications due to its strong fluorescence properties.
  • Synthesis of Complex Molecules : It serves as a building block in the synthesis of other complex organic molecules, facilitating the development of new compounds with potential applications in various fields.

Biology

  • Antioxidant Properties : Research indicates that this compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Medicine

  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
  • Anticancer Potential : Recent studies suggest that it induces apoptosis in cancer cells through mitochondrial pathways, indicating its potential as an anticancer agent.

Industry

  • Dyes and Perfumes : this compound is used in the production of dyes and perfumes due to its aromatic properties.
  • Precursor for Industrial Chemicals : It serves as a precursor in the synthesis of other industrial chemicals, enhancing its utility in manufacturing processes.

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityInduced apoptosis in human cancer cell lines via increased reactive oxygen species levels and caspase activation .
Antimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains; specific structural modifications enhanced activity .
Anti-inflammatory MechanismReduced expression of pro-inflammatory cytokines; inhibited pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

7-Hydroxy-4-phenylchromen-2-one

  • Structure : Phenyl group at position 4 instead of methyl.
  • Properties : Exhibits anti-inflammatory, antimicrobial, and anticancer activities due to the aromatic phenyl group’s π-π interactions with biological targets . However, the bulky phenyl group may reduce solubility compared to dimethyl-substituted analogs .

6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones

  • Structure: Benzylamino substituent at position 4.
  • Properties: The amino group introduces hydrogen-bonding capability, enhancing target affinity (e.g., enzyme inhibition). However, synthetic complexity increases due to reductive amination steps .

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

  • Structure : Chlorine at position 5.
  • Properties : Chlorine’s electron-withdrawing effect increases molecular weight (224.64 g/mol) and may improve binding to electron-deficient pockets in enzymes. However, chlorine can elevate toxicity risks compared to methyl groups .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents logP<sup>*</sup> Solubility (mg/mL) Bioavailability Score
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one 191.07 7-OH, 3-CH₃, 4-CH₃ 2.1 0.45 0.55
7-Hydroxy-4-phenylchromen-2-one 238.24 7-OH, 4-C₆H₅ 3.5 0.12 0.48
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 224.64 7-OH, 3-CH₃, 4-CH₃, 6-Cl 2.8 0.30 0.53
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one 330.29 3-OH, 5-OH, 7-OH, 4-C₆H₄OH 1.2 1.80 0.56

<sup>*</sup>Predicted using XLogP3 .

  • Key Observations: Lipophilicity: Dimethyl substitution (logP = 2.1) balances solubility and membrane permeability better than phenyl (logP = 3.5) or hydroxyl-rich derivatives (logP = 1.2) . Solubility: Hydroxyl groups (e.g., in 3,5,7-trihydroxy derivatives) enhance aqueous solubility but may reduce blood-brain barrier penetration . Metabolic Stability: Methyl groups resist oxidative metabolism better than halogens (e.g., chlorine) or amino substituents .

Biological Activity

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H10O3. Its unique substitution pattern contributes to its distinct chemical and biological properties. The presence of hydroxyl (-OH) and methyl (-CH₃) groups enhances its reactivity and interaction with biological targets .

Target Interactions

The primary targets of this compound include various enzymes and receptors. Notably, it interacts with electrophilic groups through hydrogen bonding, which is crucial for its biological activity.

Biochemical Pathways

This compound is known to inhibit platelet aggregation and steroid 5α-reductase, leading to decreased levels of dihydrotestosterone (DHT), a key factor in conditions like androgenic alopecia. Additionally, it modulates cell signaling pathways involved in inflammatory responses .

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It scavenges free radicals and mitigates oxidative stress in various cell types .

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, derivatives of this coumarin have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It reduces the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation .

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspases, confirming its potential as an anticancer agent .

Antimicrobial Efficacy Assessment

In another study, various derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results showed that specific modifications enhanced their activity against resistant strains of bacteria .

Research Findings Summary Table

Biological Activity Mechanism/Effect References
AntioxidantScavenges free radicals
AntimicrobialEffective against S. aureus, C. albicans
Anti-inflammatoryReduces cytokine expression
AnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

7-hydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEXKPYVMOIPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419940
Record name 3,4-Dimethylumbelliferone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-78-0
Record name 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2107-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylumbelliferone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Synthesis routes and methods

Procedure details

Resorcinol (5.5 g) and 7.2 g of ethyl 2-methylacetoacetate were stirred at 10° C. for 3 hours in the presence of a catalytic amount concentrated sulfuric acid to give 7.8 g (yield 83%) of 3,4-dimethyl-7-hydroxycoumarin. The product was hydrogenated and dehydrated as in Referential Example 16 to give 5.7 g (78%) of the desired product as a pale brown liquid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-hydroxy-3,4-dimethyl-2H-chromen-2-one
7-hydroxy-3,4-dimethyl-2H-chromen-2-one
7-hydroxy-3,4-dimethyl-2H-chromen-2-one
7-hydroxy-3,4-dimethyl-2H-chromen-2-one
7-hydroxy-3,4-dimethyl-2H-chromen-2-one
7-hydroxy-3,4-dimethyl-2H-chromen-2-one

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